2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
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Overview
Description
Scientific Research Applications
Structural and Synthetic Studies
Research on compounds structurally related to "2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide" involves investigations into their crystal structures and synthetic pathways. Studies have revealed details about the molecules' conformation, including the inclination of the pyrimidine ring to the benzene ring, which contributes to their biological activity and potential applications in drug design (Subasri et al., 2017).
Antitumor Activity
The antitumor activity of thieno[3,2-d]pyrimidine derivatives has been a significant area of research. A study synthesizing novel derivatives demonstrated potent anticancer activity against various human cancer cell lines, highlighting the potential of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Activities
Several studies have focused on the synthesis of novel thieno[3,2-d]pyrimidine derivatives with antimicrobial and antifungal properties. These compounds exhibit significant activity against a range of bacterial and fungal pathogens, offering a foundation for the development of new antimicrobial agents (Kerru et al., 2019).
Antiviral Applications
Investigations into the antiviral applications of related compounds, including their potential as anti-COVID-19 molecules, have been conducted. Spectroscopic and quantum mechanical studies, along with molecular docking, have provided insights into their mechanisms of action and interaction with viral proteins, suggesting their use in antiviral therapy (Mary et al., 2020).
Future Directions
The future directions for research on this compound could involve further exploration of its biological and pharmacological activities, as well as the synthesis of new derivatives. The compound could also be studied for its potential applications in various fields, such as medicine and pharmacology .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-2-29-17-9-5-15(6-10-17)24-19(27)13-31-22-25-18-11-12-30-20(18)21(28)26(22)16-7-3-14(23)4-8-16/h3-12H,2,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNXFGLHUJYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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